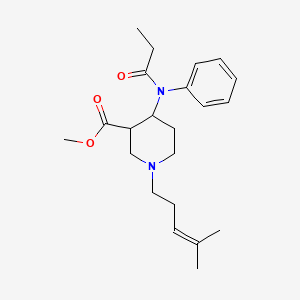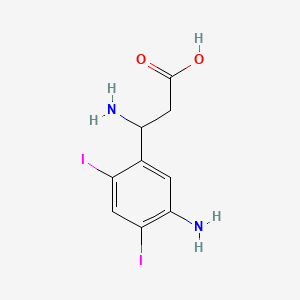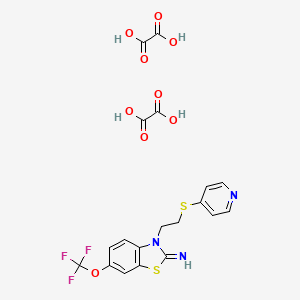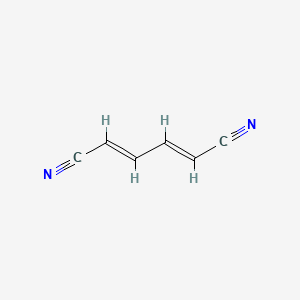
Piperazine, 1-(4-chlorophenyl)-4-(2-(2-(ethylthio)-4-methyl-5-thiazolyl)ethyl)-, trihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-(4-chlorophenyl)-4-(2-(2-(ethylthio)-4-methyl-5-thiazolyl)ethyl)-, trihydrochloride is a complex organic compound that belongs to the piperazine family Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(4-chlorophenyl)-4-(2-(2-(ethylthio)-4-methyl-5-thiazolyl)ethyl)-, trihydrochloride typically involves multiple steps, including the formation of the piperazine ring and the introduction of the chlorophenyl and thiazolyl-ethyl groups. Common synthetic routes may include:
Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines or through the use of piperazine as a starting material.
Introduction of the Chlorophenyl Group: This step often involves the use of chlorobenzene derivatives and appropriate coupling reactions.
Introduction of the Thiazolyl-Ethyl Group: This can be achieved through the use of thiazole derivatives and appropriate alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Piperazine, 1-(4-chlorophenyl)-4-(2-(2-(ethylthio)-4-methyl-5-thiazolyl)ethyl)-, trihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated reagents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Piperazine, 1-(4-chlorophenyl)-4-(2-(2-(ethylthio)-4-methyl-5-thiazolyl)ethyl)-, trihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as an antihistamine, antipsychotic, and antidepressant.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of Piperazine, 1-(4-chlorophenyl)-4-(2-(2-(ethylthio)-4-methyl-5-thiazolyl)ethyl)-, trihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, leading to changes in cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperazine: The parent compound, known for its use as an anthelmintic and in the synthesis of various pharmaceuticals.
1-(4-Chlorophenyl)piperazine: A derivative with similar structural features, known for its use in medicinal chemistry.
Thiazole Derivatives: Compounds containing the thiazole ring, known for their diverse biological activities.
Uniqueness
Piperazine, 1-(4-chlorophenyl)-4-(2-(2-(ethylthio)-4-methyl-5-thiazolyl)ethyl)-, trihydrochloride is unique due to the combination of the chlorophenyl and thiazolyl-ethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
89663-39-8 |
|---|---|
Molekularformel |
C18H27Cl4N3S2 |
Molekulargewicht |
491.4 g/mol |
IUPAC-Name |
5-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-2-ethylsulfanyl-4-methyl-1,3-thiazole;trihydrochloride |
InChI |
InChI=1S/C18H24ClN3S2.3ClH/c1-3-23-18-20-14(2)17(24-18)8-9-21-10-12-22(13-11-21)16-6-4-15(19)5-7-16;;;/h4-7H,3,8-13H2,1-2H3;3*1H |
InChI-Schlüssel |
WRWKBGDABLTQKI-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC1=NC(=C(S1)CCN2CCN(CC2)C3=CC=C(C=C3)Cl)C.Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


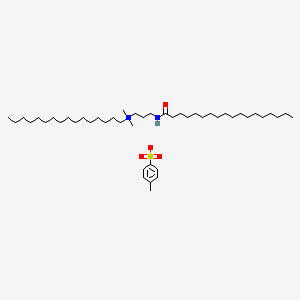

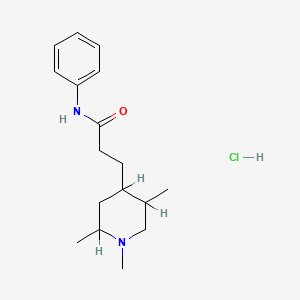
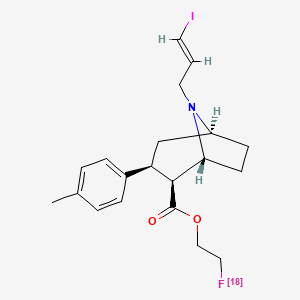
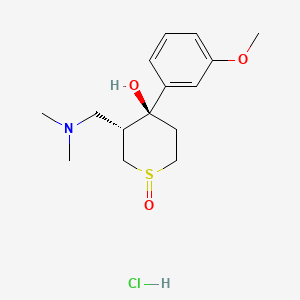
![methyl 8-(bromomethyl)-2-methyl-4-(4-methylpiperazine-1-carbonyl)oxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate;hydrochloride](/img/structure/B12758943.png)

